molecular formula C18H12N2 B512499 N-phenylindeno[1,2-b]pyridin-5-imine CAS No. 64292-04-2

N-phenylindeno[1,2-b]pyridin-5-imine

Cat. No.: B512499
CAS No.: 64292-04-2
M. Wt: 256.3g/mol
InChI Key: LBYQZAQCUXXVOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Phenylindeno[1,2-b]pyridin-5-imine is a fused heterocyclic compound featuring a pyridine ring fused to an indene moiety, with an imine group at the 5-position and a phenyl substituent on the nitrogen atom. This structure confers unique electronic and steric properties, making it a candidate for applications in materials science and medicinal chemistry. Its synthesis typically involves aza-Wittig reactions, as demonstrated in the preparation of 5H-indeno[1,2-b]pyridines through the reaction of tributyl(inden-3-ylimino)phosphorane with α,β-unsaturated carbonyl compounds . Subsequent oxidation yields derivatives like 5H-indeno[1,2-b]pyridin-5-ones, which are structurally related to alkaloids such as onychine .

Properties

CAS No.

64292-04-2

Molecular Formula

C18H12N2

Molecular Weight

256.3g/mol

IUPAC Name

N-phenylindeno[1,2-b]pyridin-5-imine

InChI

InChI=1S/C18H12N2/c1-2-7-13(8-3-1)20-18-15-10-5-4-9-14(15)17-16(18)11-6-12-19-17/h1-12H

InChI Key

LBYQZAQCUXXVOE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N=C2C3=C(C4=CC=CC=C42)N=CC=C3

Canonical SMILES

C1=CC=C(C=C1)N=C2C3=C(C4=CC=CC=C42)N=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Methyl-N-phenylindeno[1,2-b]pyridin-5-imine

This compound differs by the addition of a methyl group at the 4-position of the indenopyridine core.

  • Boiling point : ~374°C (predicted)
  • Density : ~1.40 g/cm³
  • pKa : ~4.42 (indicative of moderate acidity) .
    The methyl group may also influence solubility and crystallinity compared to the parent N-phenyl compound.

5H-Indeno[1,2-b]pyridin-5-ones

These ketone derivatives, synthesized via oxidation of 5H-indeno[1,2-b]pyridines, exhibit distinct electronic properties due to the carbonyl group. For example, the 4-azafluorenone alkaloid onychine shares structural motifs with these derivatives and demonstrates bioactivity . The imine-to-ketone conversion reduces basicity but enhances hydrogen-bonding capacity, which could impact pharmaceutical applications.

Indeno[1,2-b]quinoxaline Derivatives

Replacing the pyridine ring with a quinoxaline moiety (e.g., 7-chloro-11H-indeno[1,2-b]quinoxaline) introduces additional nitrogen atoms, altering electronic delocalization. Such compounds are often synthesized via condensation of ninhydrin with 1,2-phenylenediamines . Key differences include:

  • Optical properties: Quinoxaline derivatives like SAIQ (spiro[acridine-9,11-indeno[1,2-b]quinoxaline]) exhibit strong absorption maxima (~338–344 nm) and are used as host materials in phosphorescent OLEDs .

Indeno[1,2-b]pyrroles

These compounds, synthesized via multicomponent reactions of ninhydrin, 1,3-dicarbonyl compounds, and amines, feature a pyrrole ring instead of pyridine. They are noted for high yields (~80–90%) and mild reaction conditions .

Comparative Data Table

Property N-Phenylindeno[1,2-b]pyridin-5-imine 4-Methyl-N-phenylindeno[1,2-b]pyridin-5-imine 7-Chloro-11H-indeno[1,2-b]quinoxaline SAIQ (Indenoquinoxaline Derivative)
Synthesis Method Aza-Wittig reaction Not reported Condensation of ninhydrin Spirocyclization
Key Applications Medicinal chemistry, materials Not reported Antiviral/antibiotic research OLED host materials
Absorption Maxima (nm) Not reported Not reported Not reported 338–344
pKa ~4.42 (predicted for analogs) ~4.42 (predicted) Not reported Not reported

Key Research Findings

  • Electronic Effects: Positional isomerism in indeno-fused systems (e.g., [1,2-b] vs. [2,1-a] isomers) significantly impacts electron delocalization. For example, [1,2-b]-DSF-IF exhibits a red-shifted absorption spectrum compared to [2,1-a]-DSF-IF due to enhanced π-conjugation .
  • Biological Relevance: Spiro-thiazolidine derivatives of indeno[1,2-b]quinoxaline demonstrate antimicrobial activity, highlighting the importance of hybrid heterocycles in drug design .

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